2-(2-phenoxyethylsulfonyl)-1H-benzimidazole
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Overview
Description
2-(2-phenoxyethylsulfonyl)-1H-benzimidazole is a sulfoxide and a member of benzimidazoles.
Scientific Research Applications
DNA Topoisomerase Inhibition
- Benzimidazole derivatives, including 1H-benzimidazoles, have been identified as inhibitors of mammalian DNA topoisomerase I, a critical enzyme in DNA replication and transcription processes. Such compounds could potentially be used in cancer therapy due to their ability to interfere with DNA replication in rapidly dividing cells (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
- Benzimidazole compounds demonstrate significant antimicrobial properties. Some derivatives have been shown to be effective against bacterial strains like Escherichia coli and Staphylococcus aureus, and fungal strains such as Candida albicans (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Polymer Chemistry
- In the field of materials science, benzimidazoles have been used in the synthesis of novel polymers. For example, homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized, exhibiting high thermal stability and potential for various industrial applications (Mir, Matsumura, Hlil, & Hay, 2012).
Anti-inflammatory Activity
- Benzimidazole derivatives have been identified as potential anti-inflammatory agents. Their effectiveness in this regard is attributed to interactions with various biological targets, such as transient receptor potential vanilloid-1 and cannabinoid receptors (Veerasamy, Roy, Karunakaran, & Rajak, 2021).
Antiviral and Antifungal Applications
- Modifications of benzimidazole compounds, such as phosphorylation and sulfonation, have shown efficacy against plant viruses and fungal diseases, indicating their potential use in agricultural applications (Fan-qi, Xinrong, Xinxiang, Xin, & Xiaoling, 1998).
Medicinal Chemistry
- In medicinal chemistry, benzimidazole derivatives have been studied for their potential as selective cyclooxygenase-2 inhibitors, indicating their usefulness in designing novel anti-inflammatory drugs (Badawy, Abdelall, El-Nahass, Abdellatif, & Abdel-Rahman, 2021).
properties
Product Name |
2-(2-phenoxyethylsulfonyl)-1H-benzimidazole |
---|---|
Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4g/mol |
IUPAC Name |
2-(2-phenoxyethylsulfonyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,11-10-20-12-6-2-1-3-7-12)15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
InChI Key |
UFWQPVYIZPUELO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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